molecular formula C15H13ClO2 B12995005 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B12995005
M. Wt: 260.71 g/mol
InChI Key: VVEUAWFUXVLKFA-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 3-methylsalicylaldehyde in the presence of a base. The reaction proceeds via the formation of an ether linkage between the benzyl alcohol and the aldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-((2-Chlorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((2-Chlorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use it to study the effects of various functional groups on biological activity, aiding in the design of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    2-((4-Chlorobenzyl)oxy)-3-methylbenzaldehyde: Similar structure but with the chlorine atom in the para position.

    2-((2-Bromobenzyl)oxy)-3-methylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde (C15H13ClO2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

Molecular Structure:

  • Molecular Formula: C15H13ClO2
  • Molecular Weight: 272.72 g/mol
  • IUPAC Name: this compound

The compound features a chlorobenzyl ether moiety and an aldehyde functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
  • Antioxidant Activity: Like many phenolic compounds, it may scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties: The presence of the chlorobenzyl group suggests potential antimicrobial activity against various pathogens.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzaldehyde derivatives. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Cytotoxicity and Anticancer Effects

Recent research has suggested that derivatives of benzaldehyde can induce apoptosis in cancer cells. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting moderate antibacterial properties .
  • Cytotoxicity Assessment :
    • In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM across different cell lines .
  • Antioxidant Activity :
    • The compound was tested for its ability to scavenge DPPH radicals, showing an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 50 µg/mL against E. coli
CytotoxicityIC50: 30-50 µM in cancer cells
AntioxidantIC50: 25 µg/mL (DPPH scavenging)

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H13ClO2/c1-11-5-4-7-12(9-17)15(11)18-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3

InChI Key

VVEUAWFUXVLKFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2Cl

Origin of Product

United States

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